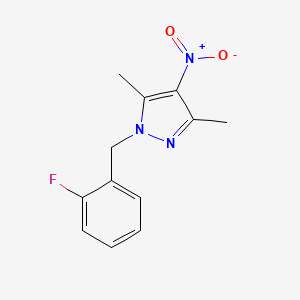![molecular formula C16H22N2O6 B6118180 [2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B6118180.png)
[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a salt form of [2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amine, which is a derivative of tryptamine. The salt form of this compound is more stable and has better solubility in water than the free base form.
作用机制
The mechanism of action of [2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate ([2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)) is not fully understood. However, it has been suggested that this compound exerts its anticancer properties by inducing apoptosis, or programmed cell death, in cancer cells. It has also been suggested that this compound exerts its neuroprotective properties by scavenging free radicals and reducing oxidative stress. Furthermore, it has been suggested that this compound inhibits the formation of amyloid beta plaques by binding to the beta-amyloid peptide and preventing its aggregation.
Biochemical and Physiological Effects:
[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate ([2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)) has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. It has also been shown to protect neurons from oxidative stress-induced damage. Additionally, this compound has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using [2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate ([2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)) in lab experiments is its stability and solubility in water. This compound is also relatively easy to synthesize. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are many future directions for research on [2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate ([2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)). One direction is to further investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases such as Alzheimer's disease. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, future research could focus on improving the synthesis method of this compound to make it more efficient and cost-effective. Finally, future research could investigate the potential of this compound as a lead compound for the development of new drugs.
合成方法
The synthesis of [2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate ([2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)) involves the reaction of [2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amine with 2,3-dihydroxysuccinic acid in the presence of a suitable base. The reaction is carried out in a solvent such as water or ethanol. The resulting product is a white crystalline solid that is purified by recrystallization.
科学研究应用
[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate ([2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)) has potential applications in various fields of scientific research. This compound has been studied for its anticancer properties, and it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress-induced damage. Additionally, this compound has been studied for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
属性
IUPAC Name |
2,3-dihydroxybutanedioic acid;2-(1,2-dimethylindol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.C4H6O6/c1-9-10(7-8-13)11-5-3-4-6-12(11)14(9)2;5-1(3(7)8)2(6)4(9)10/h3-6H,7-8,13H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMUTSITBHGBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)CCN.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethylphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6118098.png)
![N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B6118114.png)

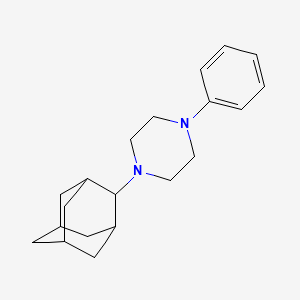
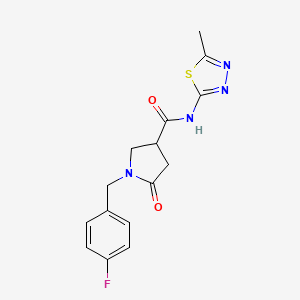
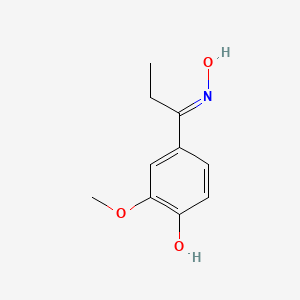
![N-(2-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6118138.png)
![N-[2-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6118148.png)
![N-(2,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B6118153.png)
![1-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B6118163.png)
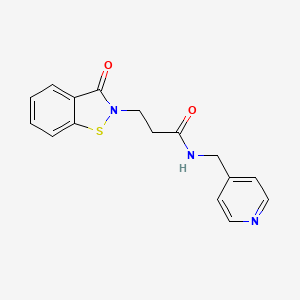
![6-methyl-2-({2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}thio)-4-pyrimidinol](/img/structure/B6118174.png)
![4,4,4-trifluoro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B6118178.png)
